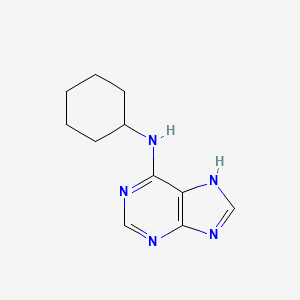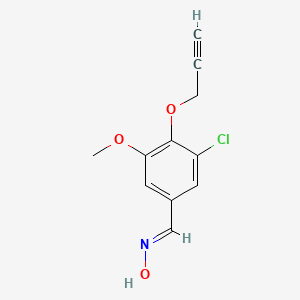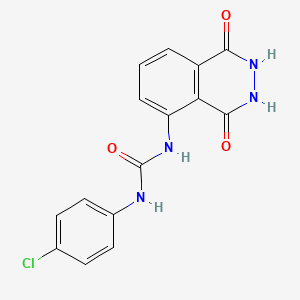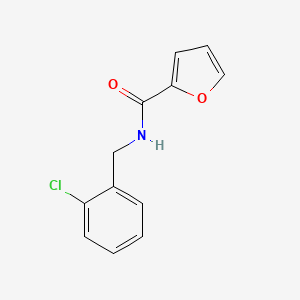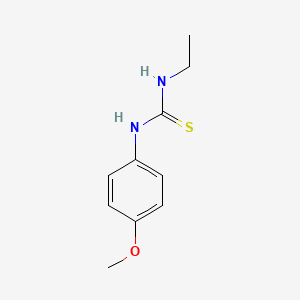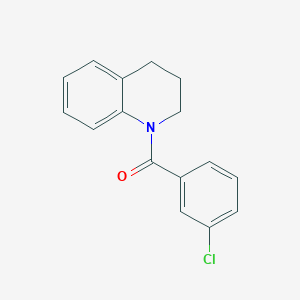
(3-chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 3,4-dihydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 3,4-dihydroquinoline derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as an intermediate in the synthesis of various quinoline-based compounds, which are of interest due to their potential biological activities.
Biology
In biological research, quinoline derivatives are studied for their antimicrobial, antiviral, and anticancer properties.
Medicine
The compound and its derivatives may be investigated for their potential therapeutic applications, including as anti-inflammatory and antimalarial agents.
Industry
In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
(3-chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is unique due to the presence of both the 3-chlorophenyl and 3,4-dihydroquinoline moieties, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propriétés
IUPAC Name |
(3-chlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-14-8-3-6-13(11-14)16(19)18-10-4-7-12-5-1-2-9-15(12)18/h1-3,5-6,8-9,11H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOVQWWIOSCADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642336 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5519879.png)
![4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519880.png)
![1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519883.png)
![Ethyl 4-[(3-chlorophenyl)amino]quinoline-3-carboxylate](/img/structure/B5519886.png)
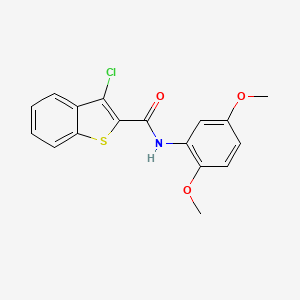
![N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B5519895.png)
![1-(imidazo[1,2-a]pyridin-3-ylacetyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519899.png)
![3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5519905.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B5519914.png)
